

# Structural Elucidation and Physicochemical Profiling of Pimeclone Hydrochloride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	Pimeclone hydrochloride
CAS No.:	6966-09-2
Cat. No.:	B1677882

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## Executive Summary & Pharmacological Context

**1** (also known by its synonyms Karion, Spiractin, and NSC-18727) is a synthetic compound historically classified as a psychostimulant and respiratory stimulant[1][2][3]. First synthesized in 1927, the molecule has garnered interest in neurological research due to its distinct biological activity, functioning primarily as a **4**[2][4]. This guide provides a rigorous breakdown of its chemical structure, molecular weight, synthesis methodology, and the causality behind its analytical validation.

## Physicochemical Profiling & Structural Causality

The pharmacological efficacy of Pimeclone is intrinsically linked to its bipartite structure, which features a piperidine ring attached to a cyclohexanone moiety via a methylene bridge[4]. The free base of Pimeclone is highly lipophilic, which facilitates crossing the blood-brain barrier. However, for laboratory research and formulation, it is synthesized as a hydrochloride salt[4].

Causality of the Salt Form: Converting the free base to a hydrochloride salt protonates the tertiary amine of the piperidine ring. This structural modification drastically increases the compound's aqueous solubility and stability, making it viable for in vitro and in vivo biological assays without requiring excessive organic co-solvents[4].

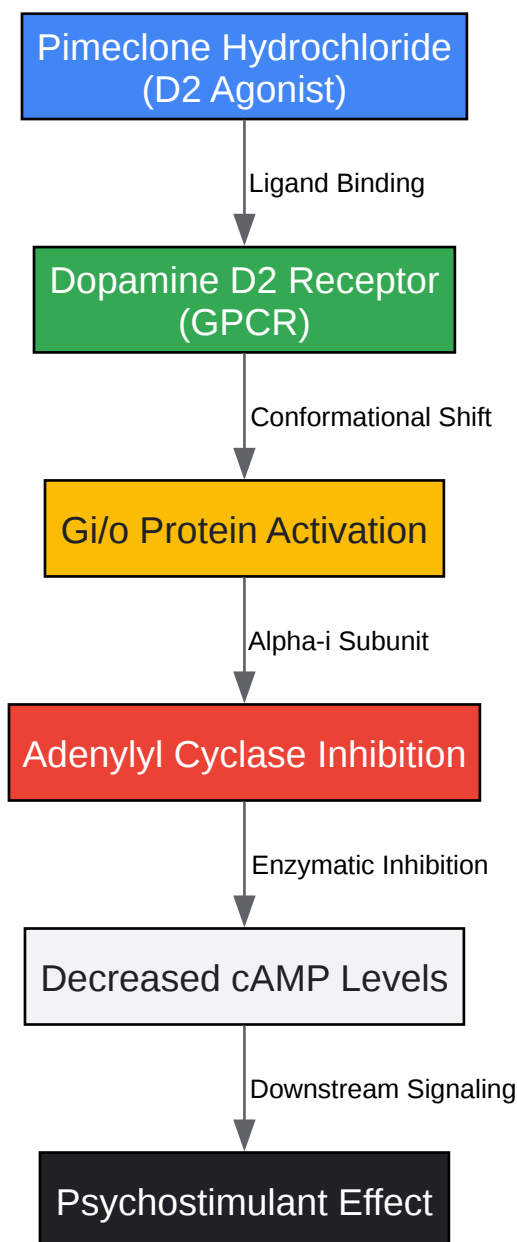
Table 1: Quantitative Physicochemical Data of **Pimeclone Hydrochloride**

Parameter	Value
IUPAC Name	2-(piperidin-1-ylmethyl)cyclohexan-1-one hydrochloride
Common Synonyms	Karion, Spiractin, NSC-18727, NU852
Molecular Formula	C <sub>12</sub> H <sub>21</sub> NO · HCl
Molecular Weight (Salt)	231.76 g/mol
Molecular Weight (Free Base)	195.30 g/mol
CAS Registry Number	6966-09-2 (Salt) / 534-84-9 (Base)
SMILES String	C1CCN(CC1)CC2CCCCC2=O.Cl

Data aggregated from authoritative chemical databases[1][2][3][5].

## Pharmacodynamic Architecture

**Pimeclone hydrochloride** exerts its psychostimulant effects by mimicking endogenous dopamine. The protonated piperidine nitrogen acts as the primary pharmacophore, anchoring the molecule to the conserved aspartate residue within the binding pocket of the Dopamine D2 receptor (a G-protein coupled receptor). This binding initiates a cascade that inhibits adenylyl cyclase, downregulating cAMP levels and altering cellular excitability[4].



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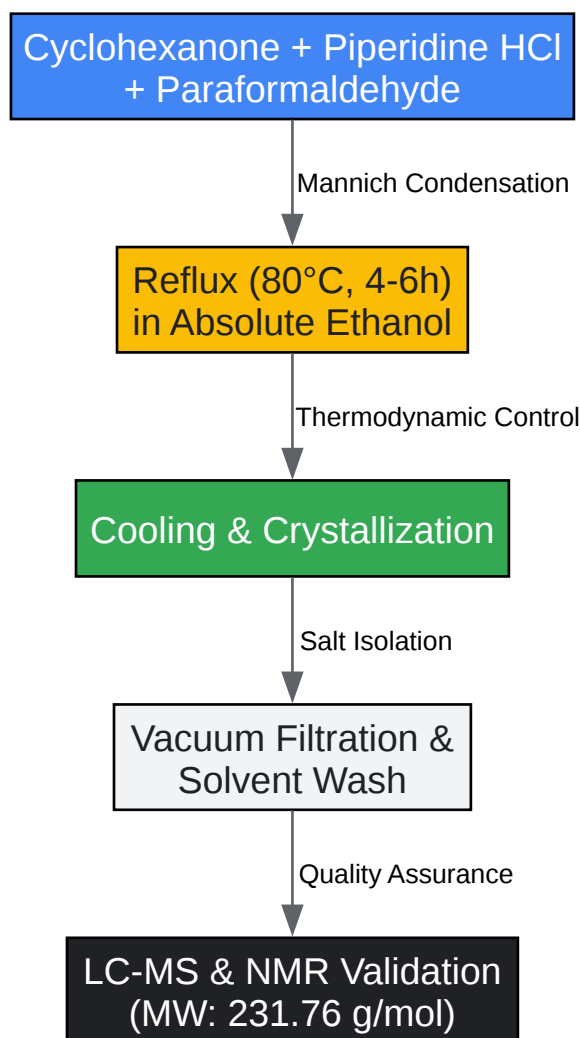
Fig 1. Pharmacodynamic signaling pathway of **Pimeclone hydrochloride** via D2 receptor agonism.

## Synthesis Methodology: The Mannich Reaction

The [5](#) relies on the classic Mannich condensation, which efficiently forms carbon-carbon bonds adjacent to a ketone[5].

## Step-by-Step Protocol & Experimental Causality

- Preparation of the Mannich Reagent:
  - Action: Dissolve 0.1 mol of piperidine hydrochloride and 0.1 mol of paraformaldehyde in 50 mL of absolute ethanol. Heat gently until the solution becomes clear[5].
  - Causality: Using piperidine hydrochloride directly supplies the amine in its protonated form, which is a thermodynamic prerequisite for the formation of the highly reactive electrophilic iminium ion intermediate when reacted with formaldehyde.
- Condensation Phase:
  - Action: Add 0.12 mol of cyclohexanone to the mixture[5].
  - Causality: A 20% molar excess of cyclohexanone is deliberately used to enforce mono-substitution. If stoichiometric ratios were strictly 1:1, the highly reactive iminium ion could attack the newly formed Pimeclone, resulting in an unwanted bis-Mannich base byproduct[5].
- Reflux & Acidification:
  - Action: Acidify with a catalytic amount of concentrated HCl and reflux the mixture at 80°C for 4-6 hours[5].
  - Causality: The acidic environment catalyzes the enolization of cyclohexanone, allowing it to act as a nucleophile and attack the iminium ion, driving the reaction to completion.
- Isolation:
  - Action: Cool the mixture to induce crystallization. Isolate the precipitate via vacuum filtration and wash with cold ether.



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Fig 2. Step-by-step experimental workflow for the synthesis and validation of Pimeclone.

## Analytical Validation (Self-Validating Protocol)

To ensure trustworthiness, the synthesized compound must undergo a self-validating analytical loop to confirm both the molecular weight and the structural connectivity.

- Liquid Chromatography-Mass Spectrometry (LC-MS):
  - Protocol: Dissolve a 1 mg/mL sample in MS-grade water/acetonitrile and inject it into an ESI-MS system in positive ion mode.

- Validation Logic: The mass spectrometer will strip the chloride ion. The system must detect a prominent  $[M+H]^+$  peak at  $m/z$  196.17. If the synthesis failed, unreacted starting materials (cyclohexanone MW 98, piperidine MW 85) would dominate the spectra. Finding  $m/z$  196.17 unequivocally validates the successful condensation of the 195.30 g/mol free base[1][5].
- Nuclear Magnetic Resonance ( $^1H$ -NMR):
  - Protocol: Dissolve the salt in  $D_2O$  or  $CDCl_3$ .
  - Validation Logic: Mass alone cannot confirm regiochemistry. The NMR spectrum must reveal a distinct signal for the newly formed methylene bridge ( $-CH_2-$ ) connecting the piperidine nitrogen to the alpha-carbon of the cyclohexanone ring. The disappearance of one alpha-proton signal from the starting cyclohexanone serves as the internal control confirming mono-substitution.

## References

- NIH Global Substance Registration System (GSRS) - **Pimeclone Hydrochloride**. National Institutes of Health.
- Wikipedia - Pimeclone. Wikimedia Foundation.
- Benchchem - 2-(Piperidin-1-yl)cyclohexan-1-one hydrochloride (Bioactivity). Benchchem.
- TargetMol - **Pimeclone hydrochloride**. TargetMol Chemicals.
- Benchchem - Pimeclone (Synthesis). Benchchem.

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## Sources

- 1. GSRS [[gsrs.ncats.nih.gov](https://gsrs.ncats.nih.gov)]
- 2. Pimeclone - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 3. Pimeclone hydrochloride | TargetMol [[targetmol.com](https://targetmol.com)]
- 4. 2-(Piperidin-1-yl)cyclohexan-1-one hydrochloride [[benchchem.com](https://benchchem.com)]

- [5. Pimeclone | 534-84-9 | Benchchem \[benchchem.com\]](#)
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